![molecular formula C12H21FN2O2 B13309319 tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)
tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate: is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents.
Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure allow it to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Comparison:
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate: This compound has two fluorine atoms, which may enhance its reactivity and binding affinity compared to tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate.
- tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Has a different spirocyclic structure, which can influence its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C12H21FN2O2 |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
tert-butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-9(13)4-12(8-15)6-14-7-12/h9,14H,4-8H2,1-3H3 |
Clave InChI |
YQUGCAJWBRSDIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC2(C1)CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
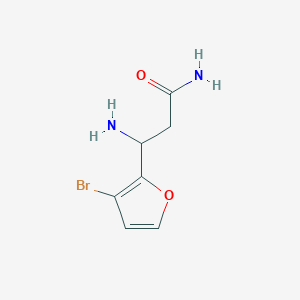

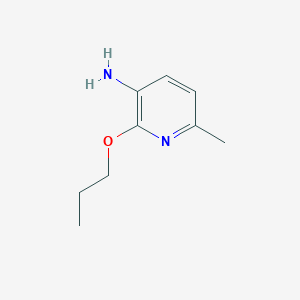

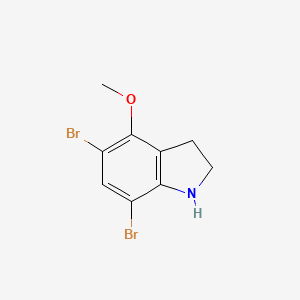
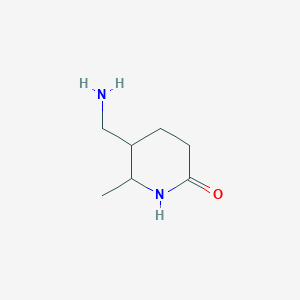
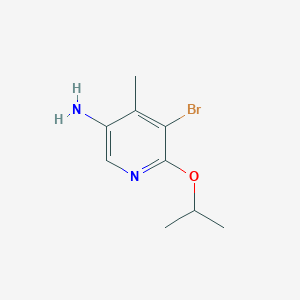
![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)
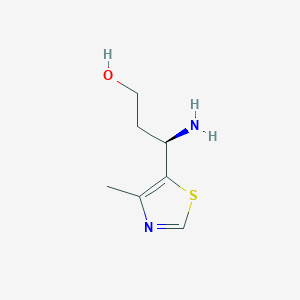


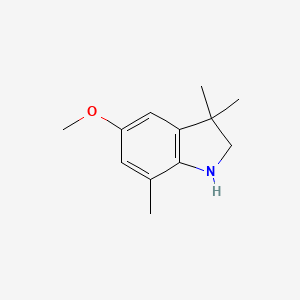
amine](/img/structure/B13309328.png)
